Cas no 61337-91-5 ((2-amino-2-phenylethyl)(methyl)amine)
(2-amino-2-phenylethyl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
-
- N1-methyl-2-phenylethane-1,2-diamine
- (2-amino-2-phenylethyl)(methyl)amine
- 61337-91-5
- DA-04419
- EN300-841178
- SCHEMBL8227223
-
- MDL: MFCD12796831
- Inchi: 1S/C9H14N2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3
- InChI Key: KJYMPQAJEPMXKR-UHFFFAOYSA-N
- SMILES: N(C)CC(C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 150.115698455Da
- Monoisotopic Mass: 150.115698455Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 38.1Ų
(2-amino-2-phenylethyl)(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841178-0.05g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 95% | 0.05g |
$348.0 | 2024-05-21 | |
| Enamine | EN300-841178-0.1g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 95% | 0.1g |
$364.0 | 2024-05-21 | |
| Enamine | EN300-841178-0.25g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 95% | 0.25g |
$381.0 | 2024-05-21 | |
| Enamine | EN300-841178-0.5g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 95% | 0.5g |
$397.0 | 2024-05-21 | |
| Enamine | EN300-841178-1.0g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 95% | 1.0g |
$414.0 | 2024-05-21 | |
| Enamine | EN300-841178-2.5g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 95% | 2.5g |
$810.0 | 2024-05-21 | |
| Enamine | EN300-841178-5.0g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 95% | 5.0g |
$1199.0 | 2024-05-21 | |
| Enamine | EN300-841178-10.0g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 95% | 10.0g |
$1778.0 | 2024-05-21 | |
| Enamine | EN300-841178-1g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 1g |
$414.0 | 2023-09-02 | ||
| Enamine | EN300-841178-5g |
(2-amino-2-phenylethyl)(methyl)amine |
61337-91-5 | 5g |
$1199.0 | 2023-09-02 |
(2-amino-2-phenylethyl)(methyl)amine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on (2-amino-2-phenylethyl)(methyl)amine
Compound CAS No. 61337-91-5: (2-Amino-2-Phenylethyl)(Methyl)Amine
(2-Amino-2-phenylethyl)(methyl)amine, identified by the CAS registry number 61337-91-5, is a versatile organic compound with significant applications in various fields of chemistry and chemical engineering. This compound, often referred to as Phenethylamine derivative, has gained attention due to its unique structural properties and potential in drug development, material science, and biotechnology.
The molecular structure of (2-amino-2-phenylethyl)(methyl)amine consists of a phenyl group attached to an ethyl chain, which is further substituted with an amino group and a methylamine moiety. This configuration imparts the compound with both hydrophobic and hydrophilic characteristics, making it suitable for a wide range of chemical reactions and applications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.
In terms of physical properties, (2-amino-2-phenylethyl)(methyl)amine exhibits a melting point of approximately 68°C and a boiling point around 160°C under standard conditions. Its solubility in water is moderate, which is advantageous for its use in aqueous-based chemical processes. The compound's ability to form stable complexes with metal ions has been explored in recent research, opening new avenues for its application in catalysis and coordination chemistry.
Recent advancements in synthetic methodologies have enabled the efficient production of (2-amino-2-phenylethyl)(methyl)amine. One notable approach involves the reductive amination of phenylacetonitrile with methylamine, followed by purification through chromatographic techniques. This method ensures high yield and purity, which are critical for its use in sensitive applications such as drug discovery.
The biological activity of (2-amino-2-phenylethyl)(methyl)amine has been extensively studied, particularly its role as a precursor in the synthesis of alkaloids and related compounds. In pharmacology, derivatives of this compound have shown potential as inhibitors of certain enzymes involved in neurodegenerative diseases. For instance, recent research indicates that specific analogs may modulate the activity of acetylcholinesterase, offering new possibilities for Alzheimer's disease therapeutics.
In the realm of materials science, (2-amino-2-phenylethyl)(methyl)amine has been utilized as a building block for the synthesis of polymeric materials with tailored properties. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable component in polymer chemistry. For example, it has been employed in the preparation of polyurethanes with enhanced mechanical stability.
The environmental impact of synthesizing and using (2-amino-2-phenylethyl)(methyl)amine has also come under scrutiny. Researchers are exploring greener synthesis routes that minimize waste generation and energy consumption. One promising approach involves the use of microwave-assisted synthesis, which not only accelerates reaction times but also reduces solvent usage.
In conclusion, (2-amino-2-phenylethyl)(methyl)amine, CAS No. 61337-91-5, stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural versatility and reactivity continue to drive innovative research, positioning it as a key player in modern chemical innovation.
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